2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[45]decane-7-carboxamide, 1-oxo-N,2-diphenyl- is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and various catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- stands out due to its unique structural features and the specific functional groups it contains.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-oxo-N,2-diphenyl-2,9-diazaspiro[4.5]decane-9-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c25-19-21(13-15-24(19)18-10-5-2-6-11-18)12-7-14-23(16-21)20(26)22-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2,(H,22,26) |
InChI Key |
FAFLPEQLNNCPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.